molecular formula C11H12O2 B6153382 2-phenoxycyclopentan-1-one CAS No. 78726-16-6

2-phenoxycyclopentan-1-one

Cat. No.: B6153382
CAS No.: 78726-16-6
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxycyclopentan-1-one is an organic compound with the molecular formula C11H12O2 It is a cyclopentanone derivative where a phenoxy group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxycyclopentan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxycyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Phenoxycyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-phenoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The cyclopentanone ring may also play a role in stabilizing the compound’s conformation, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopenten-1-one: A structurally similar compound with a cyclopentenone ring instead of a cyclopentanone ring.

    2-Phenylcyclopentan-1-one: Similar to 2-phenoxycyclopentan-1-one but with a phenyl group instead of a phenoxy group.

Uniqueness

This compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical development.

Properties

CAS No.

78726-16-6

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.